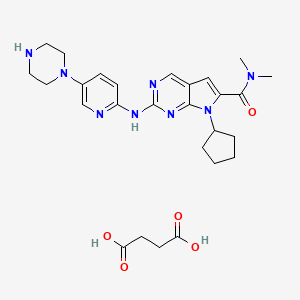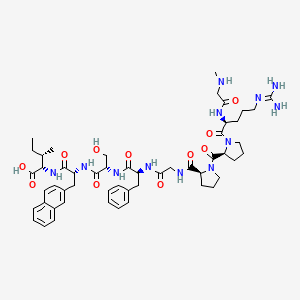
Ribociclib-Succinat
Übersicht
Beschreibung
Ribociclib, also known as LEE011, is a medication used for the treatment of certain kinds of breast cancer . It is a kinase inhibitor and is sold under the brand name Kisqali . It was developed by Novartis and Astex Pharmaceuticals .
Synthesis Analysis
The synthesis of Ribociclib precursor involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO . The process includes regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis .Molecular Structure Analysis
Ribociclib succinate has a molecular formula of C27H36N8O5 . Its average mass is 552.625 Da and its monoisotopic mass is 552.280884 Da .Chemical Reactions Analysis
Ribociclib is a highly selective CDK4/6 inhibitor . The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation .Physical And Chemical Properties Analysis
Ribociclib is a crystalline powder with a molecular weight of 434.55 and is available as a succinate salt . Its limited solubility in neutral solutions and intermediate permeability make it difficult to achieve appropriate bioavailability .Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs
Ribociclib ist ein neu zugelassenes, oral verabreichtes Medikament zur Behandlung von Brustkrebs {svg_1} {svg_2}. Es ist ein hochspezifischer CDK4/6-Inhibitor, der für die Brustkrebstherapie zugelassen wurde {svg_3}. Es hilft, das Fortschreiten des Krebses zu verlangsamen, indem es zwei Proteine namens Cyclin-abhängige Kinase 4 und 6 (CDK4/6) hemmt {svg_4}. Diese Proteine können, wenn sie überaktiv sind, dazu führen, dass Krebszellen zu schnell wachsen und sich teilen {svg_5}.
Herstellung von hybriden Lipid-Polymer-Nanopartikeln
Ribociclib wurde bei der Herstellung von hybriden Lipid-Polymer-Nanopartikeln (PLNs) verwendet, um die In-vitro-Auflösungsgeschwindigkeit, die Pharmakokinetik und die Antitumorwirkung zu verbessern {svg_6}. Die mit Ribociclib beladenen PLNs wurden durch Lösungsmitteleindampfung unter Verwendung des Box-Behnken-Designs hergestellt, um die Formulierungsvariablen zu optimieren {svg_7}.
In-vitro-Metabolismusstudie
Der In-silico- und In-vitro-Metabolismus von Ribociclib wurde mit einem massenspektrometrischen Ansatz untersucht, um den Bioaktivierungsweg und die Metabolitenprofilierung aufzuklären {svg_8}. Diese Studie liefert eine Erklärung für die Nebenwirkungen und schlägt eine strukturelle Modifikation vor, um Nebenwirkungen zu reduzieren {svg_9}.
Kombination mit endokrinen Therapien
Kombinationen von Ribociclib mit endokrinen Therapien wurden mit starken Antitumorwirkungen in ER+-Brustkrebsmodellen im Vergleich zu den jeweiligen Einzelsubstanzen in Verbindung gebracht {svg_10}.
PI3K/AKT/mTOR-Signalweg
Der PI3K/AKT/mTOR-Signalweg ist in großem Umfang an der Tumorentstehung und der Behandlungsresistenz von Brustkrebs beteiligt {svg_11}. Ribociclib wurde in diesem Zusammenhang untersucht.
Pharmakokinetische Studien
Pharmakokinetische Studien wurden mit Ribociclib durchgeführt. Eine Studie an Ratten zeigte, dass die Ribociclib-Formulierung eine 6,5-fache Erhöhung der maximalen Konzentration (Cmax) und eine 5,6-fache Erhöhung der Fläche unter der Kurve (AUC) aufwies {svg_12}.
Wirkmechanismus
Target of Action
Ribociclib succinate is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins, cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation and, when over-activated, can enable cancer cells to grow and divide too quickly .
Mode of Action
Ribociclib succinate interacts with its targets (CDK4/6) by inhibiting their activity . This inhibition slows down the progression of cancer by preventing the over-activation of CDK4/6 .
Biochemical Pathways
The primary biochemical pathway affected by ribociclib succinate is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . In this pathway, cyclin D is the key entry point at which various mitogenic and growth arrest signaling pathways converge to regulate the cell cycle . In response to mitogenic signaling, levels of D-type cyclins rise and associate with CDK4 or CDK6 .
Pharmacokinetics
Ribociclib succinate is orally bioavailable . Following oral dosing, ribociclib is rapidly absorbed with median Tmax ranging from 1 to 5 hours . It is extensively metabolized by cytochrome P450 3A4 . The exposure of ribociclib succinate is dramatically affected by strong cytochrome P450 3A4 modulators .
Result of Action
The molecular and cellular effects of ribociclib succinate’s action primarily involve the inhibition of cell proliferation. By inhibiting CDK4/6, ribociclib succinate prevents the over-activation of these proteins, thereby slowing down the growth and division of cancer cells . Ribociclib succinate has been shown to induce cytostasis at nanomolar concentrations in certain cancer cell lines, suggesting that these cells might be particularly susceptible to CDK4/6 inhibition .
Action Environment
The action, efficacy, and stability of ribociclib succinate can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of ribociclib succinate . Additionally, the susceptibility of certain cancer cells to CDK4/6 inhibition may vary depending on the specific cellular environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOMFABJQAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027923 | |
| Record name | Ribociclib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374639-75-4 | |
| Record name | Ribociclib succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribociclib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOCICLIB SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What analytical techniques were employed in the study to investigate the pH-dependent interaction between ribociclib succinate and acid-reducing agents?
A: The researchers developed a robust and accurate analytical method using a three-level three-factorial box-behnken design to quantify ribociclib succinate in micro-dissolution samples. This approach, following the Analytical Quality by Design (AQbD) principles, ensured the reliability and accuracy of the solubility measurements across the different pH conditions tested. The study identified the pH of the aqueous mobile phase and flow rate as critical process parameters influencing the method's performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)





![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)
![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)



